2-Amino-2'-deoxy-2'-fluoroadenosine is a nucleoside analog derived from adenosine, characterized by an amino group at the 2-position and a fluorine atom at the 2'-position of the deoxyribose sugar. Its molecular formula is , with a molecular weight of 284.25 g/mol. This compound is notable for its potential therapeutic applications, particularly in antiviral and anticancer treatments, due to its ability to inhibit nucleic acid synthesis.
2-Amino-2'-deoxy-2'-fluoroadenosine is classified as a nucleoside analog and can be synthesized from naturally occurring nucleosides such as deoxyadenosine. It has been studied for its biological activity, particularly against various viral infections and certain types of cancer cells.
The synthesis of 2-Amino-2'-deoxy-2'-fluoroadenosine typically involves the fluorination of 2'-deoxyadenosine. Common methods include:
Industrial production employs similar methods but emphasizes stringent control over reaction conditions to ensure high yield and purity, often utilizing chromatographic techniques for purification.
2-Amino-2'-deoxy-2'-fluoroadenosine can undergo several chemical reactions:
The reactions can lead to various products, including:
The primary target of 2-Amino-2'-deoxy-2'-fluoroadenosine is the enzyme purine nucleoside phosphorylase (PNP) in Escherichia coli. The mechanism involves:
The bioavailability of 2-Amino-2'-deoxy-2'-fluoroadenosine is likely influenced by its efficient cleavage by PNP, which enhances its potential therapeutic effects .
Relevant data regarding melting point, boiling point, and other specific properties may vary based on synthesis methods and purity levels.
The applications of 2-Amino-2'-deoxy-2'-fluoroadenosine are significant in various fields:
The biological efficacy of fluorinated nucleoside analogues hinges critically on strategic atomic substitutions that modulate molecular interactions while preserving substrate recognition by viral or cellular enzymes. In 2-Amino-2'-deoxy-2'-fluoroadenosine, two key modifications define its profile:
2'-Fluoro Modification (Sugar Moiety): The fluorine atom at the 2' position of the ribose ring acts as an isosteric and isopolar mimic of the native 2'-hydroxyl group. The C-F bond length (1.35 Å) closely approximates the C-O bond length (1.43 Å), enabling the analogue to occupy a similar spatial volume [2] [7]. Crucially, fluorine's high electronegativity alters the electronic environment and the sugar's conformational preference. It stabilizes the North (C3'-endo) sugar pucker, which is characteristic of RNA nucleosides and essential for recognition by RNA-dependent RNA polymerases (RdRps) of viruses like HCV [2]. Furthermore, the C-F bond is significantly stronger (~108 kcal/mol) and more stable towards enzymatic or chemical cleavage than the C-O bond, conferring resistance to phosphorylases and enhanced metabolic stability [2] [7]. This stability prolongs the intracellular half-life of the active triphosphate form.
2-Amino Modification (Base Moiety): Substitution of the 6-carbonyl oxygen in adenine with an amino group transforms adenine into 2,6-diaminopurine. This modification significantly alters the hydrogen-bonding pattern and basicity of the purine ring [1] [8]. The 2-amino group can serve as both a hydrogen bond donor and acceptor, potentially forming additional or alternative interactions within the active site of target enzymes compared to adenosine or its 2'-fluoro-2'-deoxy counterpart lacking the base modification. This can enhance binding affinity (Km) and alter substrate specificity for viral polymerases over host counterparts [1] [3].
Table 1: Structural and Functional Impact of Modifications in 2-Amino-2'-deoxy-2'-fluoroadenosine
Modification Site | Chemical Change | Key Structural Consequences | Functional Biological Outcomes |
---|---|---|---|
2'-Position (Sugar) | -OH → -F | - Isosteric/isopolar mimic of -OH- Stronger C-F bond- Increased electronegativity- Stabilizes C3'-endo pucker | - Enhanced metabolic stability- Resistance to phosphorylases- Preferential recognition by viral RdRps- Altered substrate kinetics |
2-Position (Base) | Adenine → 2,6-Diaminopurine | - Altered H-bonding capacity- Increased basicity- Modified electron density | - Potential for unique interactions in polymerase active sites- Altered substrate specificity- Possible changes in phosphorylation efficiency |
Combined Effect | Dual modification | - Synergistic stabilization- Unique electronic profile | - Targeted antiviral activity (e.g., HCV inhibition)- Prodrug potential (e.g., PNP activation) |
Functionally, this compound demonstrates a dual mechanism potential. Primarily, its triphosphate form acts as a competitive substrate inhibitor for viral RNA polymerases. Upon incorporation into the growing RNA chain, it can cause chain termination or induce lethal mutagenesis due to the altered base-pairing properties of 2,6-diaminopurine (preferentially pairing with uracil/cytosine but with altered fidelity) [1] [3]. Secondly, as demonstrated by closely related analogues like 2'-deoxy-2'-fluoroadenosine, the intact nucleoside can serve as a prodrug substrate for bacterial purine nucleoside phosphorylase (PNP). Efficient cleavage by PNP releases the highly cytotoxic agent 2-fluoroadenine (FAde), enabling targeted activation within tumor environments engineered to express bacterial PNP [4]. Research indicates significant in vivo activity against such PNP-expressing tumors [4].
The exploration of 2'-modified nucleosides has been driven by the critical role the 2'-substituent plays in distinguishing RNA (2'-OH) from DNA (2'-H) and its profound influence on sugar conformation and biological activity. The historical trajectory leading to 2-Amino-2'-deoxy-2'-fluoroadenosine involves key milestones:
Early Exploration (1960s-1980s): The foundational work began with the synthesis of simple 2'-deoxy and 2'-O-methyl nucleosides. A pivotal breakthrough came from Fox and colleagues in the 1960s, who pioneered the synthesis of the first 2'-deoxy-2'-fluoropyrimidine nucleosides (e.g., 2'-F-uridine, 2'-F-cytidine) [2]**. Their method involved ring-opening of 2,2'-anhydronucleosides using hazardous anhydrous hydrogen fluoride (HF). This established fluorination at C2' as a viable strategy, revealing the analogues' stability and unique conformational properties, but the focus was initially on pyrimidines and methods were impractical for scale.
Refinement of Synthetic Methods (1980s-1990s): The need for safer, more versatile fluorination reagents spurred significant development. DAST (Diethylaminosulfur trifluoride) emerged as a cornerstone reagent, enabling the direct conversion of 2'-OH to 2'-F in arabino-configured nucleosides via an S~N~2 mechanism with inversion of configuration [2] [7]. This allowed access to 2'-fluoro-2'-deoxy purine nucleosides, including adenosine derivatives. Concurrently, "tamed" fluoride sources like Olah's reagent (pyridine·HF) and NEt~3~·3HF were developed, offering safer alternatives to anhydrous HF for ring-opening strategies [2] [7]. This period also saw the synthesis and evaluation of Lodenosine (FddA, 2'-β-Fluoro-2',3'-dideoxyadenosine), an anti-HIV candidate, showcasing the application of NEt~3~·3HF for efficient 2'-fluorination on a large scale [7].
Rise of HCV and Exploration of Diaminopurine Base (1990s-2000s): The identification of Hepatitis C Virus (HCV) as a major global health threat redirected focus. Screening of nucleoside libraries revealed that 2'-deoxy-2'-fluoro-2'-C-methylcytidine (FdC) exhibited potent anti-HCV activity (EC~90~ = 5 μM), superior to ribavirin [2]. This success underscored the potential of 2'-F, 2'-C-methyl combinations. Simultaneously, modifying the nucleobase gained attention. Incorporating the 2-amino group onto adenine (yielding 2,6-diaminopurine) in fluorinated scaffolds was explored to enhance binding interactions with viral polymerases. The specific compound 2-Amino-2'-deoxy-2'-fluoroadenosine (CAS 134444-47-6) was synthesized and characterized during this era, representing the strategic merger of the stabilizing and polymerase-targeting 2'-F modification with the altered H-bonding profile of the 2-aminopurine base [1] [5] [8]. Early research indicated its potential application in combating HCV and HIV [1] [8].
Prodrug Strategies and Targeted Activation (2000s-Present): Building on observations with related compounds, the prodrug potential of 2'-fluoro-adenosine analogues was investigated. Research demonstrated that 2'-deoxy-2'-fluoroadenosine (lacking the 2-amino group) is an excellent substrate for E. coli PNP, being efficiently cleaved to 2-fluoroadenine (FAde), a potent cytotoxic agent [4]. This established a paradigm for Gene-Directed Enzyme Prodrug Therapy (GDEPT), where tumors transduced to express bacterial PNP can locally activate systemically administered prodrugs like 2'-deoxy-2'-fluoroadenosine, showing "excellent in vivo activity" [4]. While specific data for 2-Amino-2'-deoxy-2'-fluoroadenosine in this context is less documented in the provided results, its structural similarity suggests analogous prodrug potential warranting investigation.
Table 2: Historical Milestones in the Development of 2'-Modified Adenosine Analogues
Time Period | Key Development | Representative Compound(s) | Significance | Ref |
---|---|---|---|---|
1960s | First synthesis of 2'-F-pyrimidines via anhydrous HF | 2'-F-Uridine, 2'-F-Cytidine | Proof-of-concept for stable 2'-F nucleosides; Revealed conformational influence | [2] |
1980s-1990s | Safer fluorination reagents (DAST, Olah's, NEt~3~·3HF) | General 2'-F-purines (Adenosine, Guanosine) | Enabled practical synthesis of diverse 2'-F purine nucleosides; Improved stereocontrol and safety | [2] [7] |
1990s | Anti-HIV candidate development | Lodenosine (FddA, 2'-β-F-ddA) | Demonstrated efficacy of 2'-F-ddN configuration against HIV; Scaled synthesis using NEt~3~·3HF | [7] |
Late 1990s-2000s | Anti-HCV screening & Diaminopurine incorporation | 2'-F-2'-C-methylcytidine (FdC); 2-Amino-2'-deoxy-2'-fluoroadenosine | Identified potent anti-HCV 2'-modified templates; Merged 2'-F sugar with 2-amino base for enhanced polymerase targeting | [1] [2] [8] |
2000s-Present | Prodrug development (PNP activation) | 2'-Deoxy-2'-fluoroadenosine | Established GDEPT strategy using bacterial PNP to cleave 2'-F-adenosines, releasing cytotoxic 2-fluoroadenine locally in tumors | [4] |
The incorporation of fluorine and amino groups at the 2'-position of nucleosides represents sophisticated medicinal chemistry strategies with distinct and complementary rationales:
Table 3: Classification and Utility of Key Fluorinating Reagents in 2'-Fluoronucleoside Synthesis
Reagent Class | Representative Reagents | Mechanism | Application in 2'-Fluoronucleosides | Advantages/Limitations |
---|---|---|---|---|
Nucleophilic | DAST (Et~2~NSF~3~) | S~N~2 on activated alcohol | Direct conversion of 2'-OH (e.g., in arabino precursors) to 2'-F; Epoxide ring opening | Versatile; Good stereocontrol (inversion); Moisture sensitive; Can decompose exothermally |
Olah's Reagent (Py·HF) | S~N~2 | Ring-opening of 2,2'-anhydronucleosides | Safer than anhydrous HF; Acidic | |
NEt~3~·3HF | S~N~2 | Ring-opening of 2,2'-anhydronucleosides (e.g., Lodenosine synthesis); Fluorination of activated alcohols | Safer, less acidic; Good for scale-up | |
TBAF (nBu~4~N~+~F~-~) | S~N~2 on activated leaving group | Fluorination of sulfonates (tosylates, mesylates, triflates) | Soluble in organic solvents; Basic conditions can cause side reactions | |
Electrophilic | Selectfluor® | Electrophilic F~+~ equivalent | Fluorination of unsaturated sugars (e.g., glycals); Base fluorination | Air-stable solid; Soluble in water/MeCN; Can oxidize sensitive groups |
NFSI (N-Fluoro-N-(benzenesulfonyl)benzenesulfonamide) | Electrophilic F~+~ equivalent | Stereoselective fluorination of enolates (e.g., for 2'-F-lactone precursors) | Air-stable; Bulky, can confer high stereoselectivity |
Table 4: Compound Synonyms for 2-Amino-2'-deoxy-2'-fluoroadenosine
Synonym | Source |
---|---|
2-Amino-2'-deoxy-2'-fluoroadenosine | [1] [5] |
2'-Amino-2'-deoxy-2-fluoro-adenosine | [8] |
9-(2-Fluoro-2-deoxy-β-D-ribofuranosyl)-2,6-diaminopurine | [1] |
2'-Deoxy-2'-fluoro-diaminopurine riboside | [1] |
2,6-Diamino-9-(2'-deoxy-2'-fluoro-β-D-ribopyranosyl)purine | [1] |
2-Amino-2'-deoxy-2'-fluoro-D-adenosine | [1] |
2-Amino-2'-fluoro-2'-deoxyadenosine | [5] |
(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | [1] [5] |
1,2-Dideoxy-1-(2,6-diamino-9H-purin-9-yl)-2-fluoro-β-D-ribofuranose | [5] |
CAS 134444-47-6 | [1] [5] |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4